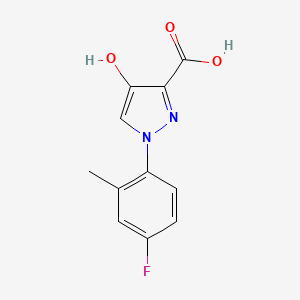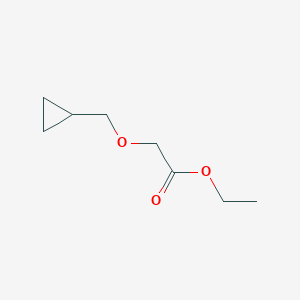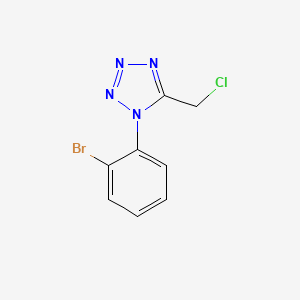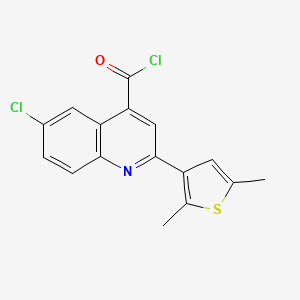
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride
描述
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H11Cl2NOS and a molecular weight of 336.24 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . It is characterized by the presence of a quinoline core substituted with a chloro group, a thienyl group, and a carbonyl chloride functional group.
准备方法
The synthesis of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride using reagents such as oxalyl chloride or thionyl chloride.
化学反应分析
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the thienyl group can be coupled with aryl boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amides, esters, and biaryl compounds.
科学研究应用
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:
Proteomics Research: It is used as a reagent in the study of protein interactions and modifications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science:
Medicinal Chemistry: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
作用机制
The mechanism of action of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is not fully understood, but it is believed to interact with various molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The quinoline and thienyl groups may also contribute to its biological activity by interacting with specific receptors or enzymes.
相似化合物的比较
Similar compounds to 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride include:
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carboxylic acid: This compound lacks the reactive carbonyl chloride group but retains the quinoline and thienyl moieties.
2-(2,5-Dimethyl-3-thienyl)quinoline-4-carbonyl chloride: This compound lacks the chloro substituent on the quinoline ring.
6-Chloroquinoline-4-carbonyl chloride: This compound lacks the thienyl group but retains the chloro and carbonyl chloride functionalities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity .
属性
IUPAC Name |
6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRANPSNDKJSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171253 | |
| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-05-7 | |
| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


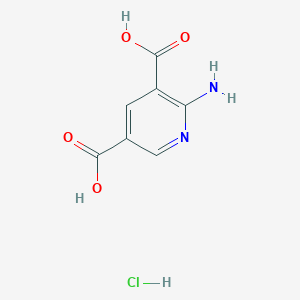
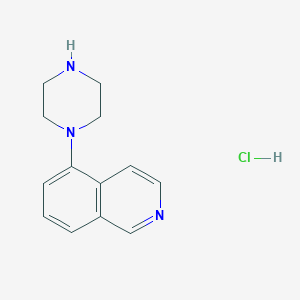
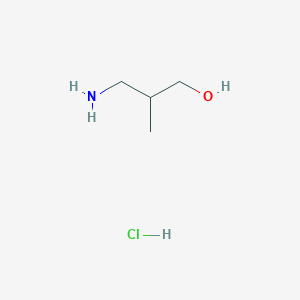
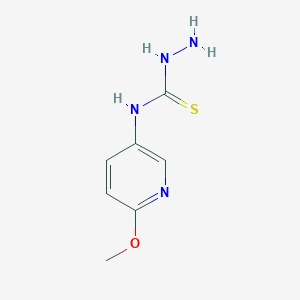
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
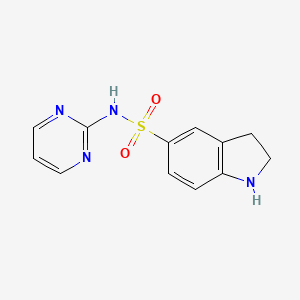
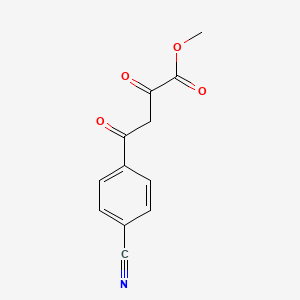
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)
